molecular formula C10H16O2 B14472991 3-Ethyl-2-oxaspiro[4.4]nonan-1-one CAS No. 65757-11-1

3-Ethyl-2-oxaspiro[4.4]nonan-1-one

Cat. No.: B14472991
CAS No.: 65757-11-1
M. Wt: 168.23 g/mol
InChI Key: CDDCQHGDBLKBQD-UHFFFAOYSA-N
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Description

3-Ethyl-2-oxaspiro[44]nonan-1-one is a chemical compound with the molecular formula C10H16O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-oxaspiro[4.4]nonan-1-one typically involves the reaction of ethyl ketones with cyclic ethers under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the ethyl ketone reacts with a cyclic ether in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-oxaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halides (e.g., NaCl), organometallic reagents (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Ethyl-2-oxaspiro[4.4]nonan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-oxaspiro[4.4]nonan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique spiro structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[4.4]nonan-3-one
  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
  • 2-Oxaspiro[4.4]nonan-1-one

Uniqueness

3-Ethyl-2-oxaspiro[4.4]nonan-1-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct interactions with biological targets.

Properties

CAS No.

65757-11-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-ethyl-2-oxaspiro[4.4]nonan-1-one

InChI

InChI=1S/C10H16O2/c1-2-8-7-10(9(11)12-8)5-3-4-6-10/h8H,2-7H2,1H3

InChI Key

CDDCQHGDBLKBQD-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCCC2)C(=O)O1

Origin of Product

United States

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